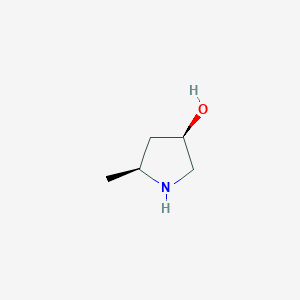

(3R,5S)-5-Methylpyrrolidin-3-OL

Description

BenchChem offers high-quality (3R,5S)-5-Methylpyrrolidin-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,5S)-5-Methylpyrrolidin-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(3R,5S)-5-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4-2-5(7)3-6-4/h4-7H,2-3H2,1H3/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTDSFXRPBMMGQ-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(3R,5S)-5-Methylpyrrolidin-3-ol molecular weight and formula

The following technical guide details the molecular identity, physicochemical properties, and synthetic methodology for (3R,5S)-5-Methylpyrrolidin-3-ol , a high-value chiral scaffold in medicinal chemistry.

Molecular Identity, Synthesis, and Medicinal Chemistry Applications

Executive Summary

(3R,5S)-5-Methylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by two non-adjacent stereocenters on a saturated nitrogen heterocycle. It serves as a critical "chiral pool" building block in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors, GPCR ligands, and peptidomimetics where precise stereochemical control governs target affinity.

This guide provides a definitive reference for its molecular weight, formula, synthetic routes, and analytical validation, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Molecular Specifications

The following data represents the free base form unless otherwise noted. In commercial contexts, this compound is frequently supplied as the Hydrochloride (HCl) salt to ensure stability.

| Parameter | Value (Free Base) | Value (HCl Salt) |

| CAS Number | 1107658-76-3 (HCl salt)* | Refer to specific vendor COA for free base CAS |

| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO |

| Molecular Weight (Average) | 101.15 g/mol | 137.61 g/mol |

| Monoisotopic Mass | 101.0841 Da | 137.0607 Da |

| IUPAC Name | (3R,5S)-5-Methylpyrrolidin-3-ol | (3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride |

| SMILES (Isomeric) | C[C@H]1CNO | C[C@H]1CNO.Cl |

*Note: CAS 1107658-76-3 is the definitive registry number for the (3R,5S) hydrochloride salt, the most common form used in synthesis.

Physicochemical Profile

Understanding the solution-phase behavior of this scaffold is crucial for predicting the ADME properties of final drug candidates.

-

pKa (Conjugate Acid): ~10.5 (Pyrrolidine nitrogen). This implies the molecule is protonated (cationic) at physiological pH (7.4), enhancing aqueous solubility but potentially limiting passive membrane permeability unless derivatized.

-

LogP (Predicted): -0.2 to 0.1. The compound is highly polar and hydrophilic.

-

Topological Polar Surface Area (TPSA): ~32 Ų (Free base).

-

Stereochemistry: The (3R, 5S) configuration places the hydroxyl group and the methyl group in a trans relationship across the ring, influencing the puckering of the pyrrolidine ring (C4-exo vs C4-endo) and subsequent binding vector orientation.

Synthetic Methodology: The "Chiral Pool" Approach

Retrosynthetic Analysis

Synthesis of (3R,5S)-5-methylpyrrolidin-3-ol is most efficiently achieved via chiral pool synthesis starting from trans-4-hydroxy-L-proline (natural abundance). This route preserves the stereochemistry at C4 (which becomes C3) and allows controlled transformation of the carboxylic acid at C2 into a methyl group at C5.

Step-by-Step Protocol

Objective: Transform (2S,4R)-4-hydroxyproline into (3R,5S)-5-methylpyrrolidin-3-ol.

-

N-Protection & Esterification:

-

Reagents: Boc₂O, NaOH; then MeI, K₂CO₃.

-

Outcome: N-Boc-trans-4-hydroxy-L-proline methyl ester.

-

Logic: Protects the amine from side reactions and activates the carboxylate for reduction.

-

-

Hydroxyl Protection:

-

Reagents: TBDMS-Cl, Imidazole, DMF.

-

Outcome: Fully protected intermediate.

-

Logic: Prevents interference during the aggressive reduction steps.

-

-

Reduction to Alcohol:

-

Reagents: LiBH₄ or LiAlH₄, THF, 0°C.

-

Outcome: Reduction of the methyl ester to a primary alcohol (-CH₂OH).

-

-

Activation of Primary Alcohol:

-

Reagents: MsCl (Methanesulfonyl chloride), Et₃N, DCM.

-

Outcome: Primary mesylate (-CH₂OMs).

-

Logic: Converts the hydroxyl into a good leaving group for hydride displacement.

-

-

Definitive Reduction to Methyl:

-

Reagents: LiEt₃BH (Super-Hydride), THF.

-

Outcome: Displacement of OMs by Hydride (H⁻) yields the methyl group (-CH₃).

-

Stereochemical Check: The stereocenter at C5 (formerly C2) is preserved because the reaction occurs at the exocyclic carbon, not the chiral center itself.

-

-

Global Deprotection:

-

Reagents: HCl in Dioxane or TFA/DCM.

-

Outcome:(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride .

-

Synthetic Pathway Visualization

The following diagram illustrates the transformation logic, highlighting the preservation of stereochemistry.

Figure 1: Synthetic route from natural hydroxyproline to the 5-methylpyrrolidin-3-ol scaffold. The "Key Step" (Super-Hydride reduction) installs the methyl group while maintaining the chiral center configuration.

Analytical Validation & Quality Control

Trustworthiness in chemical biology relies on rigorous characterization. The following expected signals validate the identity of the (3R,5S) isomer.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, D₂O):

-

δ 4.45 (m, 1H): C3-H (Methine proton attached to OH).

-

δ 3.80 - 3.50 (m, 3H): C5-H and C2-H ₂ (Protons adjacent to Nitrogen).[1]

-

δ 2.20 - 1.60 (m, 2H): C4-H ₂ (Methylene bridge protons). Distinct diastereotopic splitting expected due to rigidity.

-

δ 1.35 (d, 3H): C5-CH₃ (Methyl doublet). Diagnostic signal.

-

-

¹³C NMR:

-

Expected peaks at ~69 ppm (C-OH), ~58 ppm (C-N), ~50 ppm (C-N), ~40 ppm (C-CH₂), ~18 ppm (CH₃).

-

Chiral Purity Verification

To ensure the absence of the (3S,5S) or (3R,5R) diastereomers:

-

Method: Chiral HPLC or derivatization with Mosher's Acid chloride.

-

Standard: >98% ee (enantiomeric excess) and >95% de (diastereomeric excess) is required for high-affinity SAR studies.

Medicinal Chemistry Applications

The (3R,5S)-5-Methylpyrrolidin-3-ol scaffold is not merely a spacer; it is a pharmacophoric element that imparts specific properties to drug candidates:

-

Conformational Restriction: The methyl group at C5 locks the pyrrolidine ring into a specific envelope conformation. This reduces the entropic penalty upon binding to a protein target compared to an unsubstituted pyrrolidine.

-

Solubility Enhancement: The secondary amine and hydroxyl group provide critical hydrogen bond donor/acceptor points, often used to tune the solubility of lipophilic kinase inhibitors.

-

Selectivity Filter: In GPCR ligands, the C5-methyl group can act as a "steric clash" element, preventing binding to off-target receptor subtypes that lack a accommodating hydrophobic pocket.

Workflow: Scaffold Utilization in Drug Design

Figure 2: Iterative application of the scaffold in lead optimization. The distinct N- and O- functionalization vectors allow for rapid library generation.

References

- Chemical Abstracts Service (CAS).Registry Number 1107658-76-3 (Hydrochloride Salt). American Chemical Society.

-

PubChem Compound Summary. CID 15817396: (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol (Related Isomer Data for Comparison).Link

-

Remuzon, P. (1996). Trans-4-Hydroxy-L-Proline: A Useful and Versatile Chiral Building Block. Tetrahedron, 52(44), 13803-13835. Link

-

F. Hoffmann-La Roche AG. (2003). Pyrrolidine Derivatives and Their Use as Melanocortin Receptor Agonists. WO2003091209.[2][3] (Detailed synthetic examples of methylpyrrolidinols). Link

-

Sigma-Aldrich. Product Specification: Trans-4-Hydroxy-L-Proline (Precursor).Link

Sources

Precision Identification of (3R,5S)-5-Methylpyrrolidin-3-ol: A Technical Guide for Medicinal Chemistry

The following technical guide is structured to address the precise identification, nomenclature, and validation of (3R,5S)-5-Methylpyrrolidin-3-ol , a critical chiral building block often obscured by ambiguous naming conventions in chemical literature.

Part 1: The Identity Crisis & Core Nomenclature

In high-stakes drug development, "close enough" nomenclature leads to failed syntheses and invalid SAR (Structure-Activity Relationship) data. The molecule (3R,5S)-5-Methylpyrrolidin-3-ol suffers from a "tri-fold" identity crisis due to:

-

Numbering Priority: IUPAC rules vs. Proline-derivative numbering.

-

Positional Isomerism: Confusion with N-methyl and hydroxymethyl analogs.

-

Stereochemical Ambiguity: The distinction between cis and trans diastereomers.

The Synonym Matrix

The following table consolidates the valid identifiers for the specific (3R,5S) diastereomer. This is your "Source of Truth" to filter out incorrect isomers from vendor catalogs.

| Category | Identifier / Synonym | Technical Context |

| Preferred IUPAC | (3R,5S)-5-Methylpyrrolidin-3-ol | Alcohol priority (C3) > Alkyl (C5). |

| Legacy / Proline | (2S,4R)-4-Hydroxy-2-methylpyrrolidine | Used when viewing the molecule as reduced trans-4-hydroxy-L-proline. |

| Stereo-Descriptive | trans-5-Methyl-3-pyrrolidinol | Describes the relative relationship of substituents (Anti-periplanar). |

| CAS Registry (HCl) | 1107658-76-3 | The hydrochloride salt is the standard stable form. |

| CAS Registry (Free) | Not widely assigned | Free base is often unstable/hygroscopic; search by HCl salt. |

| Vendor Codes | CS-0053292 | ChemScene catalog identifier.[1] |

| InChI Key | YPSDRILWPNPXQJ-UYXJWNHNSA-N | Precise stereochemical hash (HCl salt). |

Visualizing the Nomenclature Hierarchy

The diagram below maps the logical derivation of the synonyms to prevent confusion with look-alikes.

Figure 1: Decision tree distinguishing the target (3R,5S) isomer from common "decoy" molecules found in catalogs.

Part 2: Scientific Integrity & Validation Protocols

Trusting a label is insufficient in asymmetric synthesis. The (3R,5S) isomer is chemically defined by the trans relationship between the methyl and hydroxyl groups.

The "Proline Derivation" Logic (Causality)

The most authoritative way to confirm the identity of this molecule is to understand its synthesis origin.

-

Origin: trans-4-Hydroxy-L-proline (Natural source).[2]

-

Transformation: Reduction of the C2-Carboxylic acid to a Methyl group.

-

Stereochemical Retention: The reduction of the acid to the methyl group generally retains the configuration at C2 (which becomes C5 in IUPAC).

-

Result: The (2S,4R) configuration of the parent amino acid translates directly to the (5S,3R) configuration of the product.

Validation Protocol: Mosher's Ester Analysis

To validate the enantiomeric purity (ee) and absolute configuration of your batch, do not rely solely on optical rotation, which can be unreliable for small pyrrolidines. Use Mosher's Acid Derivatization .

Objective: Determine if you have the (3R,5S) or the enantiomeric (3S,5R) form.

Step-by-Step Methodology:

-

Free Basing: Dissolve 10 mg of (3R,5S)-5-Methylpyrrolidin-3-ol HCl in 1 mL saturated NaHCO₃. Extract with DCM (3 x 1 mL). Dry organic layer over Na₂SO₄ and concentrate.

-

N-Protection (Critical): The secondary amine must be protected before esterification to prevent amide formation. Treat with Boc₂O/TEA in DCM to yield N-Boc-(3R,5S)-5-methylpyrrolidin-3-ol.

-

Esterification: React the N-Boc intermediate with (R)-(-)-MTPA-Cl (Mosher's Chloride) in Pyridine/DCM.

-

NMR Analysis: Analyze ¹H NMR and ¹⁹F NMR.

-

Self-Validating Check: Compare the chemical shifts of the C5-Methyl doublet. The (S)-MTPA ester and (R)-MTPA ester will show distinct Δδ values (delta-delta) for protons near the chiral center, confirming the absolute configuration.

-

Quantitative Data Summary

Physical properties for the Hydrochloride salt (CAS 1107658-76-3).

| Property | Value | Notes |

| Molecular Weight | 137.61 g/mol | HCl Salt basis. |

| Exact Mass | 137.0607 | Useful for HRMS confirmation. |

| Appearance | White to off-white solid | Highly hygroscopic. |

| Solubility | Water, Methanol, DMSO | Insoluble in non-polar ether/hexanes. |

| Stereochemistry | (3R, 5S) | Trans-relative configuration. |

Part 3: Synthesis & Application Context

Understanding where this molecule fits in the drug design pipeline helps in selecting the correct synonym for literature searches.

Synthesis Workflow (Graphviz)

This diagram illustrates the standard synthetic route, highlighting why the "2-methyl" synonym persists (it tracks the starting material).

Figure 2: Synthetic pathway from natural hydroxyproline, explaining the stereochemical retention.

Application in Drug Discovery

This scaffold is frequently used as a constrained mimetic .

-

Bioisostere: It acts as a conformationally restricted analog of 3-amino-2-butanol or threonine derivatives.

-

Vector Control: The methyl group at C5 locks the ring pucker, orienting the C3-hydroxyl group into a specific vector for hydrogen bonding within a protein pocket.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67315236, (3R,5S)-5-methylpyrrolidin-3-ol hydrochloride. PubChem. Available at: [Link]

-

Chemical Book. (3R,5S)-5-methylpyrrolidin-3-ol hydrochloride Product Description (CAS 1107658-76-3). ChemBK.[3] Available at: [Link]

Sources

(2R,4S)-2-methyl-4-hydroxypyrrolidine vs (3R,5S)-5-methylpyrrolidin-3-ol naming

The following technical guide addresses the nomenclature, stereochemical mapping, and synthesis of methylpyrrolidinols, specifically resolving the conflict between the derivative-based name (2R,4S)-2-methyl-4-hydroxypyrrolidine and the systematic IUPAC name (3R,5S)-5-methylpyrrolidin-3-ol .

Resolution of (2R,4S)-2-methyl-4-hydroxypyrrolidine vs. (3R,5S)-5-methylpyrrolidin-3-ol

Executive Summary

In drug development and organic synthesis, ambiguity in naming pyrrolidine derivatives often leads to critical errors in stereochemical assignment.[1] The core conflict arises between "genetic" naming (based on the proline skeleton) and "systematic" naming (based on IUPAC functional group priority).[1]

This guide establishes that:

-

5-methylpyrrolidin-3-ol is the correct systematic IUPAC name.[1]

-

The structures (2R,4S)-2-methyl-4-hydroxypyrrolidine and (3R,5S)-5-methylpyrrolidin-3-ol are enantiomers (mirror images), not synonyms.

-

The "natural" derivative (obtained from L-Hydroxyproline) is (3R,5S)-5-methylpyrrolidin-3-ol .

Part 1: The Nomenclature Crisis

The confusion stems from two competing rule sets: one prioritizing the carbon skeleton of the precursor (Proline) and one prioritizing the functional group of the product (Alcohol).[1]

The Priority War

IUPAC Rule P-44.4.1 dictates that the principal functional group determines the suffix and the direction of numbering.[1]

| Feature | Proline Derivative Rule (Old/Common) | IUPAC Systematic Rule (Correct) |

| Principal Group | The Ring System (Pyrrolidine) | The Alcohol (-ol) |

| Numbering Start | Nitrogen = 1 | Nitrogen = 1 |

| Priority Path | Toward the substituent at old C2 (Methyl) | Toward the Principal Group (-OH) |

| Resulting Locants | 2-methyl, 4-hydroxy | 3-ol, 5-methyl |

| Logic | Preserves "Proline" numbering (COOH was at 2).[1] | 3 < 4 : The -OH group must get the lower number.[1] |

Stereochemical Mapping (The "Trap")

Researchers often assume that renumbering the ring simply requires swapping the locants in the name.[1] This is dangerous. The stereochemical descriptors (R/S) must be mapped based on the new priorities at each center.

The Mapping Logic:

-

Natural Precursor: trans-4-hydroxy-L-proline is (2S, 4R) .[2][3][4]

-

Transformation: Reduction of C2-COOH to C2-Methyl.

-

Renumbering:

Descriptor Shift:

-

At New C5 (Methyl): The priority order (N > Ring-CH2 > Me > H) remains chemically similar to the precursor.[1] The configuration S is retained.

-

At New C3 (Hydroxyl): The priority order (OH > N-side > C-side > H) is retained.[1] The configuration R is retained.[1]

The Comparison:

-

Molecule A (Prompt): (2R,4S)-2-methyl-4-hydroxypyrrolidine.[1]

-

Molecule B (Prompt): (3R,5S)-5-methylpyrrolidin-3-ol.

-

Relationship: Enantiomers.

WARNING: If you are sourcing material for a biological assay based on literature citing the "natural" isomer, you likely require (3R,5S)-5-methylpyrrolidin-3-ol .[1] Ordering (2R,4S) will provide the wrong enantiomer.[1]

Nomenclature Decision Tree

Caption: Logical flow for determining the IUPAC priority, confirming the 3-ol designation.

Part 2: Synthetic Protocol (Natural Isomer)

This protocol describes the synthesis of (3R,5S)-5-methylpyrrolidin-3-ol (the natural derivative) starting from the chiral pool.[1]

Target: (3R,5S)-5-methylpyrrolidin-3-ol Starting Material: trans-4-hydroxy-L-proline (2S, 4R)[2]

Synthetic Strategy

Direct reduction of the carboxylic acid to a methyl group is chemically difficult to do in one step without affecting the ring or the alcohol.[1] The standard robust route involves reduction to the alcohol, activation (Tosylation), and hydride displacement.[1]

Caption: Step-by-step conversion of L-Hydroxyproline to the target 5-methylpyrrolidin-3-ol.

Detailed Methodology

Step 1: Protection

-

Dissolve trans-4-hydroxy-L-proline (10 mmol) in MeOH/H2O.

-

Add

(1.1 eq) and -

Acidify and extract to obtain N-Boc-4-hydroxyproline.

-

Esterify using MeI/K2CO3 in DMF to yield N-Boc-4-hydroxy-L-proline methyl ester .

Step 2: Reduction to Diol

-

Dissolve ester in anhydrous THF at 0°C.

-

Add

(2.0 eq) portion-wise.[1] -

Allow to warm to RT and stir 4h.

-

Quench with sat.

.[1] Extract with EtOAc.[1] -

Result: (2S,4R)-N-Boc-2-hydroxymethyl-4-hydroxypyrrolidine.[1]

Step 3: Selective Tosylation Note: The primary alcohol (at C2 side chain) is more reactive than the secondary alcohol (at C4 ring).[1]

-

Dissolve diol in DCM/Pyridine (10:1).[1]

-

Add

(1.05 eq) at -10°C strictly to avoid O-tosylation of the ring hydroxyl. -

Stir 4h at 0°C.

-

Workup: Wash with 1M HCl, brine, dry over

. -

Result: Primary Tosylate intermediate.

Step 4: Reduction to Methyl & Deprotection

-

Dissolve Tosylate in anhydrous THF.

-

Add

(4 eq).[1] Reflux for 6h.-

Mechanism:[3][4][5] Hydride displaces the Tosylate (SN2) to form the Methyl group and simultaneously reduces the N-Boc group to N-Methyl (if desired) or removes it depending on workup.[1]

-

Correction for N-H Product: To retain the secondary amine (N-H), use Super-Hydride (LiEt3BH) for displacement, followed by acidic Boc deprotection (TFA/DCM).[1]

-

-

Protocol for N-H:

Part 3: Analytical Validation

To verify you have synthesized (3R,5S)-5-methylpyrrolidin-3-ol and not its enantiomer or diastereomer, compare analytical data.[1]

NMR Characterization Table (HCl Salt)

Solvent:

| Position | Shift ( | Multiplicity | Integration | Assignment |

| 5-Me | 1.35 | Doublet ( | 3H | Methyl group |

| 3-H | 4.55 | Multiplet | 1H | CH-OH (Diagnostic) |

| 5-H | 3.80 | Multiplet | 1H | CH-N (Next to Me) |

| 2-H | 3.45, 3.20 | DD (Diastereotopic) | 2H | CH2-N |

| 4-H | 2.25, 1.75 | Multiplet | 2H | Ring CH2 |

Optical Rotation[1]

-

(3R, 5S)-Isomer (Natural derived):

(c=1, MeOH).[1] -

(2R, 4S)-Isomer (Enantiomer):

(c=1, MeOH).[1] -

Note: Values are approximate and highly dependent on salt form (HCl vs Free base).

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book) . Rule P-44.4.1: Seniority of functional groups.[1]

-

Chemical Abstracts Service (CAS). Registry for (3R,5S)-5-methylpyrrolidin-3-ol hydrochloride (CAS: 1107658-76-3).

-

Mantoli et al. "Synthesis of chiral pyrrolidines from hydroxyproline."[1] Tetrahedron Letters, 2005.[1] (Methodology for reduction of proline esters).

-

PubChem Compound Summary . (3R,5S)-5-methylpyrrolidin-3-ol.[1]

Sources

A Technical Guide to Chiral 5-Methylpyrrolidin-3-ol Building Blocks: Sourcing, Synthesis, and Stereochemical Verification

This guide provides researchers, chemists, and drug development professionals with an in-depth technical overview of chiral 5-methylpyrrolidin-3-ol building blocks. We will navigate the complexities of stereoisomerism inherent to this scaffold, evaluate the supplier landscape, delve into foundational synthetic strategies, and establish robust protocols for verifying stereochemical purity. The focus is not merely on procedure but on the underlying scientific principles that govern the selection and application of these valuable chemical entities.

Chapter 1: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][2] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of chemical space that is often crucial for potent and selective interaction with biological targets.[2][3] The introduction of substituents, such as a methyl group at C-5 and a hydroxyl group at C-3, creates two stereogenic centers, giving rise to four distinct stereoisomers. The specific spatial orientation of these substituents can dramatically alter the biological activity of a molecule, transforming an agonist into an antagonist or enhancing target selectivity.[2][3] Consequently, access to stereochemically pure 5-methylpyrrolidin-3-ol is a critical starting point for the synthesis of novel therapeutics.

The Four Stereoisomers of 5-Methylpyrrolidin-3-ol

The absolute configuration at the C-3 and C-5 positions dictates the molecule's overall shape. The four possible stereoisomers are presented below, comprising two pairs of enantiomers (cis and trans diastereomers). Understanding the distinct identity of each is fundamental for sourcing and synthesis.

Caption: Divergent strategies for the synthesis of chiral pyrrolidines.

Chiral Pool Synthesis

This classic approach utilizes naturally occurring chiral molecules, such as the amino acid (S)-proline, as the starting material. [4]The inherent stereochemistry of the starting material is carried through a series of chemical transformations to direct the stereochemical outcome of the final product.

-

Expertise & Experience: While reliable, this method can involve lengthy synthetic sequences and protection/deprotection steps. The choice of reagents at each step is critical to avoid epimerization of existing chiral centers.

Asymmetric Synthesis

Modern synthetic organic chemistry offers more direct routes. For instance, the enantioselective Hofmann-Löffler-Freytag reaction enables a catalytic, asymmetric C-H amination to construct the chiral pyrrolidine ring from simpler acyclic precursors. [1]* Expertise & Experience: This strategy is highly efficient and modular. The choice of chiral ligand is paramount, as it directly controls the enantioselectivity of the key cyclization step. This approach avoids using a stoichiometric source of chirality, making it more atom-economical.

Chiral Resolution

This method involves the synthesis of a racemic mixture of the desired compound, followed by separation of the enantiomers.

-

Classical Chemical Resolution: The racemic amine is reacted with a chiral acid (e.g., tartaric acid) to form diastereomeric salts. []These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. []* Kinetic Resolution: The racemate is reacted with a chiral reagent or catalyst (often an enzyme) that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enriched enantiomer. []* Trustworthiness: While effective, resolution methods are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer unless a racemization/recycling protocol is incorporated.

Chapter 4: Verification of Stereochemical Integrity: A Chiral HPLC Protocol

Verifying the enantiomeric excess (e.e.) of your chiral building block is a non-negotiable step in quality control. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis. [6]

The Principle of Chiral Chromatography

CSPs are packed with a chiral material (e.g., a cellulose or amylose derivative) that forms transient, diastereomeric complexes with the enantiomers of the analyte. [6]The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.

Caption: Standard workflow for chiral HPLC analysis.

Experimental Protocol: Chiral HPLC Analysis

The following protocol is a robust starting point for the analysis of 5-methylpyrrolidin-3-ol, adapted from established methods for similar N-protected pyrrolidinols. [6]Method optimization is often required.

Instrumentation: Standard HPLC system with a UV detector.

1. Column Selection and Conditions:

-

Chiral Stationary Phase (CSP): CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm. This polysaccharide-based column is a versatile first choice. [6] * Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

2. Sample Preparation:

-

Accurately weigh and dissolve the 5-methylpyrrolidin-3-ol sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

3. Detection:

-

Wavelength: UV at 210 nm. The pyrrolidine scaffold lacks a strong chromophore, necessitating detection at a low wavelength.

4. Data Analysis:

-

Inject a 10 µL aliquot of the prepared sample.

-

Identify the two peaks corresponding to the enantiomers.

-

Integrate the area under each peak.

-

Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer peak).

Trustworthiness: This protocol is a self-validating system. A successful separation will show two distinct, baseline-resolved peaks for a racemic sample, and a single dominant peak for an enantiopure sample, providing unambiguous confirmation of stereochemical purity.

References

-

Goti, A., Cicchi, S., Cacciarini, M., Cardona, F., & Brandi, A. (2005). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. Chemical Communications, (39), 4949–4951. Retrieved from [Link]

-

King Scientific. (n.d.). (3R,5S)-5-methylpyrrolidin-3-ol hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral 5-Methyl-trihydroxypyrrolidines—Preparation from 1,2-Oxazines and Glycosidase Inhibitory Properties. Retrieved from [Link]

-

Li, H., et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(10), 845–849. Retrieved from [Link]

-

HIMMED. (n.d.). (3R,5S)-5-Hydroxymethyl-pyrrolidin-3-ol hydrochloride, 95%. Retrieved from [Link]

-

PubChem. (n.d.). (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. Retrieved from [Link]

-

Chinchilla, R., Gómez-Lara, J., & Nájera, C. (2011). Synthesis of a New Chiral Pyrrolidine. Molbank, 2011(1), M715. Retrieved from [Link]

-

Laohapaisan, A., Roy, A., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 378(6618), 405–411. Retrieved from [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved from [Link]

-

PubChem. (n.d.). (4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1S)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid. Retrieved from [Link]

-

Martínez-Pascual, R., et al. (2018). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Molecules, 23(11), 2963. Retrieved from [Link]

-

Moss, S. M., et al. (2022). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 65(15), 10344–10365. Retrieved from [Link]

-

Wang, Z. J., & Arnold, F. H. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 8(7), 964–970. Retrieved from [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved from [Link]

-

Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85–100. Retrieved from [Link]

-

Vicario, J. L., Badía, D., & Carrillo, L. (2001). Aziridine ring-opening reactions with chiral enolates. Stereocontrolled synthesis of 5-substituted-3-methyl-pyrrolidin-2-ones. The Journal of Organic Chemistry, 66(17), 5801–5807. Retrieved from [Link]

-

Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 11(7), 760–770. Retrieved from [Link]

Sources

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride | 1107658-77-4 | Benchchem [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Chiral Architect: Therapeutic Utility of (3R,5S)-5-Methylpyrrolidin-3-ol

Topic: Therapeutic Potential of (3R,5S)-5-Methylpyrrolidin-3-ol Derivatives Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Scaffold Advantage

In the landscape of fragment-based drug discovery (FBDD), the pyrrolidine ring remains a privileged structure. However, the specific stereoisomer (3R,5S)-5-methylpyrrolidin-3-ol represents a highly specialized pharmacophore. Unlike the achiral or mono-substituted variants, this scaffold offers a unique "vectorized" geometry: it presents a hydrogen-bond donor/acceptor (the C3-hydroxyl) and a hydrophobic anchor (the C5-methyl) in a rigid, chiral arrangement.

This guide analyzes the therapeutic utility of this scaffold, specifically its role in developing dual-target ligands for pain management (D3/MOR), its application as a peptidomimetic bioisostere, and the rigorous synthetic pathways required to maintain its high enantiomeric excess (ee).

Structural Pharmacology & Mechanism

The therapeutic value of (3R,5S)-5-methylpyrrolidin-3-ol lies in its ability to mimic the spatial orientation of key biological substrates while improving metabolic stability.

The Dopamine/Opioid Dual Modulation (Pain & Addiction)

Recent medicinal chemistry campaigns have validated this scaffold in the design of non-addictive analgesics. Specifically, it serves as the core linker in dual-target ligands acting on the Dopamine D3 Receptor (D3R) and the Mu-Opioid Receptor (MOR) .

-

The Mechanism: The pyrrolidine nitrogen acts as the primary basic center (protonated at physiological pH) interacting with the conserved Aspartate residue in GPCRs (e.g., Asp113 in D3R).

-

The (3R,5S) Advantage: The trans relationship between the C3-hydroxyl and C5-methyl groups forces the attached pharmacophores (e.g., aryl piperazines linked via the nitrogen) into a specific conformation that favors D3R selectivity over D2R, reducing extrapyramidal side effects.

-

Case Study: Research indicates that derivatives built on this scaffold can act as MOR partial agonists and D3R antagonists, a profile that provides analgesia while mitigating opioid-induced reward mechanisms [1].[1]

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 2,4-disubstituted pyrrolidine motif (IUPAC numbering relative to N) is a classic mimetic of the nicotine pyrrolidine ring.

-

Binding Mode: The C5-methyl group mimics the steric bulk of the bridge found in epibatidine or the pyridine ring of nicotine, occupying the hydrophobic pocket of the

nAChR binding site. -

Hydroxyl Function: The C3-hydroxyl group provides an additional H-bond anchor point, often increasing affinity for the

subtype or modifying water solubility to improve blood-brain barrier (BBB) penetration.

Peptidomimetics: The Proline Bioisostere

(3R,5S)-5-methylpyrrolidin-3-ol is effectively a "reduced" analog of trans-4-hydroxy-L-proline .

-

Bioisosterism: By replacing the C2-carboxylate of proline with a methyl group, the scaffold retains the "turn" inducing properties of proline but eliminates the zwitterionic character. This increases lipophilicity (

) and membrane permeability, making it an ideal building block for orally active peptide mimetics targeting proteases or kinases.

Visualization: Pharmacophore Mapping

The following diagram illustrates how the (3R,5S) stereochemistry directs binding interactions in a theoretical GPCR active site.

Caption: Pharmacophore mapping of (3R,5S)-5-methylpyrrolidin-3-ol showing the vectorization of interactions critical for GPCR and Kinase binding.

Synthesis Protocol: The "Chiral Pool" Route

To ensure the rigorous (3R,5S) stereochemistry required for clinical candidates, one should avoid de novo asymmetric synthesis if possible. The most robust, self-validating route utilizes trans-4-hydroxy-L-proline as the starting material. This preserves the chiral centers (C2 of proline becomes C5 of the product; C4 remains C3).

Note on Numbering: In this protocol, the starting material is (2S,4R)-4-hydroxyproline. The product is (2S,4R)-2-methyl-4-hydroxypyrrolidine, which is equivalent to the requested (3R,5S)-5-methylpyrrolidin-3-ol (viewing the molecule from the "reverse" numbering perspective often used in cataloging).

Step-by-Step Methodology

Reagents:

-

Starting Material: trans-4-Hydroxy-L-proline (CAS: 51-35-4)

-

Protecting Group: Di-tert-butyl dicarbonate (

) -

Reducing Agents: Borane-Dimethyl Sulfide (

), Lithium Triethylborohydride (Super-Hydride®) -

Activation: p-Toluenesulfonyl chloride (TsCl)

| Step | Operation | Reagents & Conditions | Critical Checkpoint (QC) |

| 1 | N-Protection | NMR: Disappearance of N-H signal. Appearance of t-Bu singlet (~1.4 ppm). | |

| 2 | Carboxyl Reduction | IR: Loss of Carbonyl stretch (1700-1750 | |

| 3 | Selective Activation | TsCl, Pyridine, DCM, 0°C. (Selective for primary alcohol over secondary) | TLC: Shift in |

| 4 | Hydride Displacement | 13C NMR: Appearance of new methyl signal (~18-20 ppm). Verification of C4-OH retention. | |

| 5 | Deprotection | 4M HCl in Dioxane or TFA/DCM. | MS: Mass peak corresponding to |

Workflow Visualization

The following diagram details the chemical logic flow, emphasizing the preservation of chirality.

Caption: Synthetic pathway converting naturally occurring hydroxyproline to the target scaffold while conserving stereocenters.

Technical Data Summary

For researchers characterizing the synthesized or purchased material, the following physicochemical parameters are standard.

| Property | Value | Notes |

| Molecular Formula | Free base | |

| Molecular Weight | 101.15 g/mol | 137.61 g/mol as HCl salt |

| Chirality | (3R, 5S) | Derived from L-Hydroxyproline |

| pKa (Calc) | ~9.5 (Amine) | Typical for secondary pyrrolidines |

| LogP | -1.3 (approx) | Highly hydrophilic without substitutions |

| Solubility | High (Water, MeOH) | Poor in non-polar solvents (Hexane) |

Strategic Recommendations for Drug Development

-

Linker Optimization: When using this scaffold in kinase inhibitors, utilize the C3-hydroxyl for ether or carbamate linkages to the "hinge-binding" motif. The C5-methyl will orient the core away from the solvent front, potentially increasing residence time.

-

Stereochemical Validation: Always verify the stereochemistry of commercial batches. The (3S,5S) isomer (derived from cis-4-hydroxy-L-proline) is a common impurity that can drastically alter receptor binding affinity (e.g., >100-fold drop in nAChR potency). Use chiral HPLC or Mosher's ester analysis for validation.

-

Safety Profile: Unlike nitro- or halogenated pyrrolidines, the methyl-hydroxy-pyrrolidine core is generally metabolically "clean," with the primary metabolic route being N-glucuronidation or oxidation of the methyl group (slow).

References

-

Battiti, F. O., et al. (2019). "Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics." Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. (2025).[2] "(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Compound Summary." National Library of Medicine.[2] Available at: [Link]

-

Matera, C., et al. (2021). "Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands." Molecules. (Discussing the SAR of pyrrolidine scaffolds). Available at: [Link][3]

Sources

- 1. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID 15817396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidetopharmacology.org [guidetopharmacology.org]

Application Note: (3R,5S)-5-Methylpyrrolidin-3-ol as a Chiral Scaffold for Ligand Design

Abstract

This guide details the strategic application of (3R,5S)-5-Methylpyrrolidin-3-ol (CAS: 1107658-76-3) as a privileged chiral scaffold in asymmetric catalysis. Unlike generic pyrrolidine derivatives, this specific stereoisomer offers a unique "matched" steric environment due to the trans-pseudo-diaxial relationship (depending on N-conformation) between the C3-hydroxyl and C5-methyl groups. This application note provides validated protocols for converting this scaffold into high-performance P,N-ligands for transition metal catalysis (Rh, Ir) and utilizing it directly in organocatalytic Michael additions .

Introduction: The "Privileged" Scaffold Architecture

In chiral ligand design, the pyrrolidine ring is a cornerstone due to its conformational rigidity. However, the introduction of a C5-methyl group in the (3R,5S) configuration adds a critical layer of steric control that simple 3-hydroxypyrrolidines lack.

Key Structural Advantages

-

Conformational Locking: The C5-methyl group biases the ring pucker, forcing substituents at the Nitrogen and C3 positions into specific spatial orientations.

-

Dual Functionality:

-

C3-OH: Serves as a handle for functionalization (e.g., phosphinylation to form phosphinites) or as a H-bond donor in organocatalysis.

-

C5-Me: Provides steric occlusion, effectively "blocking" one quadrant of the catalyst's active face, enhancing enantioselectivity (ee).

-

Logical Workflow: From Scaffold to Catalyst

The following diagram illustrates the two primary pathways for utilizing this scaffold: Pathway A (Transition Metal Ligand) and Pathway B (Organocatalyst).

Figure 1: Strategic divergence for (3R,5S)-5-Methylpyrrolidin-3-ol utilization. Pathway A targets metal catalysis; Pathway B targets organocatalysis.

Protocol A: Synthesis of Chiral P,N-Phosphinite Ligands

Application: Asymmetric Hydrogenation (Rh/Ir) or Hydroformylation. Rationale: Phosphinite ligands (R-O-PPh₂) derived from chiral amino alcohols are highly effective because the O-P bond is easy to form, and the pyrrolidine backbone prevents conformational flexibility.

Materials

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Chlorodiphenylphosphine (ClPPh₂)

-

Triethylamine (Et₃N) and DMAP

-

Solvents: Anhydrous DCM, THF

Step-by-Step Methodology

Step 1: N-Protection (Validation Step)

Before phosphinylation, the amine must be masked to prevent N-P bond formation.

-

Suspend (3R,5S)-5-Methylpyrrolidin-3-ol HCl (1.0 eq) in DCM (0.5 M).

-

Add Et₃N (2.5 eq) followed by Boc₂O (1.1 eq) at 0°C.

-

Stir at RT for 4 hours. Monitor by TLC (stain: Ninhydrin; Product is UV inactive but stains).

-

Workup: Wash with 1M KHSO₄, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

-

Checkpoint: Isolate N-Boc-(3R,5S)-5-methylpyrrolidin-3-ol. Yield should be >90%.

Step 2: O-Phosphinylation (Critical Reaction)

Strict anhydrous conditions are required to prevent hydrolysis of ClPPh₂.

-

Dissolve N-Boc intermediate (1.0 eq) in anhydrous THF (0.2 M) under Argon/N₂.

-

Add DMAP (0.1 eq) and dry Et₃N (1.5 eq). Cool to -78°C.

-

Dropwise add ClPPh₂ (1.1 eq). The solution will become cloudy (amine salts).

-

Allow to warm to RT slowly over 12 hours.

-

Filtration: Filter the mixture through a pad of Celite under an inert atmosphere (Schlenk frit) to remove salts. Do not use aqueous workup (phosphinites are moisture sensitive).

-

Concentration: Remove solvent in vacuo.

-

Purification: Rapid filtration through a short plug of neutral alumina (deactivated with 5% water) using degassed Hexane/EtOAc.

Data Specification for Ligand A:

| Parameter | Specification |

|---|---|

| Appearance | Viscous colorless oil or white solid |

| ³¹P NMR | Singlet at ~108-115 ppm (Characteristic of O-PPh₂) |

| Stability | Store at -20°C under Argon. Oxidizes to phosphinate (P=O) in air. |

Protocol B: Asymmetric Organocatalysis (Michael Addition)

Application: Enantioselective addition of aldehydes to nitroolefins. Rationale: The (3R,5S) scaffold acts as a "bulky proline." The secondary amine forms an enamine with the aldehyde, while the 5-Me group shields the Re-face (or Si-face, depending on conformation), forcing the electrophile to approach from the opposite side.

Reaction Setup

Reaction: trans-β-Nitrostyrene + Butyraldehyde → γ-Nitroaldehyde

Step-by-Step Methodology

-

Catalyst Preparation: Use the free amine (3R,5S)-5-Methylpyrrolidin-3-ol (neutralized from HCl salt) or its O-TBDPS protected derivative if H-bonding interference is observed.

-

Solvent Selection: Toluene or CHCl₃ (Non-polar solvents often enhance ion-pairing/H-bonding interactions).

-

Procedure:

-

Mix Nitroalkene (1.0 eq) and Catalyst (10-20 mol%) in solvent (0.5 M).

-

Add Aldehyde (3.0 eq) in one portion.

-

Stir at 0°C to RT. Monitor consumption of nitroalkene by TLC.

-

-

Quench: Add 1N HCl and extract with EtOAc.

Mechanistic Visualization (Enamine Cycle)

The following diagram details the catalytic cycle, highlighting where the (3R,5S) stereochemistry dictates selectivity.

Figure 2: Organocatalytic cycle. The 5-Methyl group (on the Catalyst node) creates the chiral pocket during the Enamine stage.

Troubleshooting & Quality Control

Common Issues and Solutions

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Hydrolysis of ClPPh₂ | Ensure all glassware is flame-dried; use fresh bottles of anhydrous amine bases. |

| Oxidation (Protocol A) | Air exposure | ³¹P NMR shows peak at ~30 ppm (P=O). Repurify under inert gas immediately. |

| Low ee (Protocol B) | Background reaction | Ensure no achiral amines are present. Lower temperature to -10°C. |

| Racemization | Acidic/Basic extremes | Avoid strong bases during workup of the free amine scaffold. |

Analytical Validation

-

Chiral HPLC: For Michael adducts, use Daicel Chiralpak AD-H or OD-H columns .

-

Mobile Phase: Hexane/iPrOH (typically 90:10 to 80:20).

-

Flow: 1.0 mL/min.

-

Detection: UV 210 nm or 254 nm.

-

-

NMR Verification: The (3R,5S) isomer is characterized by specific coupling constants (

) between H3 and H4/H2 protons. Compare with literature values to ensure no epimerization occurred at C3.

References

-

Imamoto, T. (2021).[3] Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B. Link[3]

-

BenchChem. (2025). (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride Chemical Properties and Applications. (Note: Reference for physical properties of the diastereomer class). Link

-

Sigma-Aldrich. (2025). (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride Product Page.[4]Link

-

Organic & Biomolecular Chemistry. (2014). Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans. (Demonstrates modularity of hydroxy-enal/pyrrolidine systems). Link

-

PubChem. (2025).[5] (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Compound Summary.Link

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. echemi.com [echemi.com]

- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride 97% | CAS: 478922-47-3 | AChemBlock [achemblock.com]

- 5. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID 15817396 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Reductive Amination Strategies for the N-Functionalization of (3R,5S)-5-Methylpyrrolidin-3-ol

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals stems from its unique structural and physicochemical properties. The non-planar, sp³-hybridized nature of the pyrrolidine scaffold allows for a three-dimensional exploration of chemical space that is crucial for achieving high-affinity and selective interactions with biological targets.[1] The stereochemistry of the ring and its substituents can dramatically influence the biological profile of a molecule, often leading to distinct binding modes and pharmacological outcomes.[1]

The (3R,5S)-5-Methylpyrrolidin-3-ol motif, in particular, represents a valuable chiral building block. The defined stereocenters and the presence of both a secondary amine and a hydroxyl group provide versatile handles for synthetic elaboration. This scaffold is instrumental in the design of novel therapeutics targeting a range of conditions, from central nervous system disorders to cancer.[1][2] One of the most powerful and widely used methods for derivatizing the secondary amine of this scaffold is reductive amination.

This guide provides a detailed examination of reductive amination, explaining the core mechanistic principles and offering field-tested protocols for the N-alkylation of (3R,5S)-5-Methylpyrrolidin-3-ol.

Core Principles: The Mechanism of Reductive Amination

Reductive amination, also known as reductive alkylation, is a robust method for forming carbon-nitrogen bonds. It converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[3][4] The reaction proceeds through a two-step sequence that is often performed in a single pot:

-

Imine or Iminium Ion Formation: The secondary amine of the pyrrolidine nucleophilically attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This initially forms a hemiaminal intermediate, which then reversibly loses a molecule of water to generate a positively charged iminium ion.[3][5]

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion (C=N⁺ bond) to the corresponding tertiary amine.[5]

The efficiency of this process hinges on the careful selection of a reducing agent that is reactive enough to reduce the iminium intermediate but not so powerful that it prematurely reduces the starting carbonyl compound.[6][7]

Caption: General mechanism of reductive amination for a secondary amine.

Critical Parameters for Successful Reductive Amination

Optimizing a reductive amination protocol requires a nuanced understanding of several key variables. The interplay between these factors determines the reaction's yield, purity, and scalability.

Choice of Reducing Agent

The selection of the hydride source is paramount. The ideal reagent selectively reduces the iminium ion intermediate without significantly affecting the more stable starting aldehyde or ketone.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for modern reductive aminations.[3] It is a mild and selective reducing agent that is particularly effective for reactions with both aldehydes and ketones. Its bulky nature and attenuated reactivity prevent the reduction of most carbonyls, allowing for a convenient one-pot procedure.[8] However, STAB is moisture-sensitive and should be handled accordingly, typically in aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[8]

-

Sodium Cyanoborohydride (NaBH₃CN): Another highly selective and popular reagent, NaBH₃CN is stable under weakly acidic conditions (pH 4-5), which are optimal for iminium ion formation.[6][7] Unlike STAB, it is compatible with protic solvents like methanol and ethanol.[8] The primary drawback is the generation of toxic cyanide byproducts, which necessitates careful quenching and waste disposal procedures.

-

Sodium Borohydride (NaBH₄): While a powerful and inexpensive reducing agent, NaBH₄ is generally less suitable for one-pot reductive aminations because it can readily reduce the starting aldehyde or ketone.[6][9] Its use typically requires a two-step approach where the imine/iminium ion is pre-formed before the addition of the reductant.[8]

Solvent Selection

The solvent must be compatible with the chosen reducing agent and capable of dissolving all reactants.

-

Aprotic Solvents (DCE, DCM, THF): These are standard choices for reactions involving moisture-sensitive reagents like STAB.[8]

-

Protic Solvents (MeOH, EtOH): Methanol is the most common solvent for reactions using NaBH₃CN.[8] It can also help accelerate iminium ion formation.[10]

-

Water: In some modern "green chemistry" approaches, water can be used as a solvent, particularly in catalytic systems using hydrogen gas or formic acid as the reductant source.[11][12]

pH Control

The reaction pH is a critical, often overlooked, parameter.[13] A weakly acidic environment (typically pH 4-6) is required to catalyze the dehydration of the hemiaminal intermediate to the iminium ion. However, if the pH is too low, the starting amine will be fully protonated, rendering it non-nucleophilic and halting the initial step of the reaction. Acetic acid is commonly added as a catalyst to maintain the optimal pH range.

Temperature and Reaction Time

Most reductive aminations proceed efficiently at room temperature.[14] However, for less reactive (e.g., sterically hindered) ketones or amines, moderate heating (40-75 °C) may be necessary to drive the equilibrium towards iminium ion formation.[15] Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

Protocols for N-Alkylation of (3R,5S)-5-Methylpyrrolidin-3-ol

The following protocols provide robust starting points for the N-alkylation of (3R,5S)-5-Methylpyrrolidin-3-ol with a representative aldehyde. These can be adapted for various aldehydes and ketones.

Protocol 1: Using Sodium Triacetoxyborohydride (STAB)

This protocol is a reliable and general method that avoids the use of cyanide-based reagents. It is particularly well-suited for a broad range of aldehydes and ketones.

Caption: Workflow for N-alkylation using the STAB protocol.

Step-by-Step Methodology:

-

Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add (3R,5S)-5-Methylpyrrolidin-3-ol (1.0 eq). Dissolve it in an anhydrous aprotic solvent such as 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (approx. 0.1 M concentration).

-

Carbonyl and Acid Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution, followed by glacial acetic acid (1.1-1.5 eq).

-

Iminium Formation: Stir the resulting mixture at room temperature for 20-30 minutes. This allows for the formation of the iminium ion intermediate before the introduction of the reducing agent.

-

Addition of STAB: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture portion-wise over 5-10 minutes. Note: A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

-

Work-up and Quenching: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: Using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is effective and uses a reductant that is stable in protic solvents. It is a cost-effective alternative to STAB, but requires stringent handling of cyanide waste.

Caption: Workflow for N-alkylation using the NaBH₃CN protocol.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, combine (3R,5S)-5-Methylpyrrolidin-3-ol (1.0 eq), the aldehyde or ketone (1.1 eq), and sodium cyanoborohydride (1.5 eq) in methanol (MeOH) (approx. 0.1 M concentration).

-

pH Adjustment: Carefully adjust the pH of the solution to between 4 and 6 by the dropwise addition of glacial acetic acid. The pH can be checked using pH paper.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting pyrrolidine is consumed (typically 4-24 hours).

-

Work-up and Quenching (CRITICAL): This step must be performed in a well-ventilated chemical fume hood. First, quench the excess hydride by adjusting the pH to >10 with a 1M NaOH solution. Then, add an aqueous solution of bleach (sodium hypochlorite, NaOCl) to oxidize and decompose any residual cyanide ions into less toxic cyanate. Stir for 1-2 hours.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract three times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Comparative Summary and Troubleshooting

Choosing the appropriate protocol depends on the specific substrate, available equipment, and safety considerations.

| Parameter | Protocol 1: NaBH(OAc)₃ (STAB) | Protocol 2: NaBH₃CN |

| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Cyanoborohydride |

| Typical Solvent | DCE, DCM, THF (Aprotic)[8] | MeOH, EtOH (Protic)[8] |

| pH Condition | Weakly acidic (from AcOH) | Controlled pH 4-6[13] |

| Key Advantages | High selectivity, non-toxic byproducts, broad substrate scope.[3] | Cost-effective, stable in protic solvents.[7] |

| Key Disadvantages | Moisture sensitive, higher cost. | Generates highly toxic cyanide waste requiring careful quenching.[6] |

Common Troubleshooting Scenarios:

-

Low or No Conversion:

-

Possible Cause: Incorrect pH. The amine may be fully protonated (too acidic) or iminium formation is not catalyzed (too basic).

-

Solution: Re-check and adjust the pH. For STAB reactions, ensure the acetic acid was added. For sluggish reactions, consider gentle heating.

-

-

Recovery of Starting Aldehyde/Ketone:

-

Possible Cause: Inefficient iminium ion formation.

-

Solution: Increase the reaction time or temperature. For sterically hindered ketones, adding a Lewis acid like Ti(OiPr)₄ or ZnCl₂ can sometimes improve yields.[8]

-

-

Formation of Alcohol Byproduct (from Carbonyl Reduction):

-

Possible Cause: The reducing agent is too reactive, or the iminium formation is too slow. This is more common with NaBH₄.

-

Solution: Switch to a more selective reagent like STAB or NaBH₃CN. Ensure a one-pot procedure is appropriate for the chosen reagent.

-

Conclusion

Reductive amination is an indispensable tool for the functionalization of amine-containing scaffolds like (3R,5S)-5-Methylpyrrolidin-3-ol. By understanding the underlying mechanism and carefully controlling key parameters—namely the choice of reducing agent, solvent, and pH—researchers can reliably and efficiently synthesize a diverse library of N-substituted derivatives. The protocols detailed herein, utilizing either STAB or NaBH₃CN, provide robust and adaptable frameworks for drug discovery and development professionals to advance their synthetic programs.

References

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]

-

Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

-

Reductive Amination - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

-

Reductive Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016). YouTube. [Link]

-

Synthesis of pyrrolidones via reductive amination of LA. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - Semantic Scholar. (2023). Semantic Scholar. [Link]

-

Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed. (2016). PubMed. [Link]

-

Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - RSC Publishing. (2018). Royal Society of Chemistry. [Link]

-

Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors - PubMed. (2005). PubMed. [Link]

-

Reductive amination reaction temperature. | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]

-

Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids - PMC - PubMed Central. (2023). National Center for Biotechnology Information. [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism - ResearchGate. (n.d.). ResearchGate. [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024). Journal of Organic and Inorganic Chemistry. [Link]

-

Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Controlled experiments for reductive amination of LA into pyrrolidinone. Reaction condition - ResearchGate. (n.d.). ResearchGate. [Link]

-

Scheme 5 Continuous reductive amination process for the synthesis of... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Reaction Chemistry & Engineering - Refubium - Freie Universität Berlin. (2021). Freie Universität Berlin. [Link]

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC. (2024). National Center for Biotechnology Information. [Link]

-

Catalytic reductive N-alkylation of amines using carboxylic acids - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08135B [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Note & Protocol: Stereoselective Synthesis of (3R,5S)-5-Methylpyrrolidin-3-ol Hydrochloride Salt

Abstract

This document provides a comprehensive guide for the stereoselective synthesis of (3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride, a valuable chiral building block in modern drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous pharmaceuticals and natural products, making access to stereochemically pure derivatives critical for the development of novel therapeutics.[1][2][3] This protocol outlines a robust, multi-step synthesis starting from commercially available (2S,4R)-4-Hydroxy-N-Boc-proline. The methodology emphasizes stereochemical control, practical purification techniques, and thorough characterization of the final product. The causality behind critical experimental choices is explained to provide researchers with a deep understanding of the process.

Introduction: The Significance of Chiral Pyrrolidinols

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the core of amino acids like proline and hydroxyproline and appearing in a vast array of biologically active molecules.[1][4] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space that is often crucial for potent and selective interactions with biological targets.[2] The introduction of stereocenters, such as the hydroxyl and methyl groups in (3R,5S)-5-Methylpyrrolidin-3-ol, provides the precise spatial arrangement of functional groups necessary for enantioselective recognition by enzymes and receptors.

This specific stereoisomer serves as a key intermediate in the synthesis of complex molecules, including antivirals, neurotherapeutics, and other targeted agents. Therefore, a reliable and well-understood synthetic protocol is essential for researchers in academic and industrial drug development. This guide provides such a protocol, grounded in established principles of stereoselective synthesis and purification.

Overall Synthetic Strategy

The synthesis begins with the commercially available and stereochemically defined starting material, (2S,4R)-4-Hydroxy-N-Boc-proline. The strategy involves the protection of the hydroxyl group, stereoselective reduction of the carboxylic acid, introduction of the C5-methyl group via methylation of a suitable intermediate, and finally, deprotection and salt formation to yield the target compound. This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

Caption: Synthetic pathway from (2S,4R)-4-Hydroxy-N-Boc-proline.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Purity | Notes |

| (2S,4R)-4-Hydroxy-N-Boc-proline | 75054-07-0 | ≥98% | Starting Material |

| Oxalyl Chloride | 79-37-8 | ≥98% | Reagent Grade |

| Dimethyl sulfoxide (DMSO) | 67-68-5 | Anhydrous, ≥99.9% | Swern Oxidation |

| Triethylamine (TEA) | 121-44-8 | Anhydrous, ≥99.5% | Base |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous, ≥99.8% | Solvent |

| Methylmagnesium Bromide (MeMgBr) | 75-16-1 | 3.0 M in Diethyl Ether | Grignard Reagent |

| L-Selectride® (Lithium tri-sec-butylborohydride) | 38721-52-7 | 1.0 M in THF | Stereoselective Reducing Agent |

| Lithium Borohydride (LiBH₄) | 16949-15-8 | ≥95% | Reducing Agent |

| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, ≥99.9% | Solvent |

| Hydrochloric Acid (HCl) | 7647-01-0 | 4.0 M in 1,4-Dioxane | For Salt Formation |

| Diethyl Ether | 60-29-7 | Anhydrous, ≥99.7% | Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | Chromatography |

| Hexanes | 110-54-3 | ACS Grade | Chromatography |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Anhydrous, Granular | Drying Agent |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Aqueous Solution | Workup |

| Saturated Ammonium Chloride (NH₄Cl) | 12125-02-9 | Aqueous Solution | Workup |

| Silica Gel | 63231-67-4 | 230-400 mesh | Flash Chromatography |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Ice-water bath, dry ice/acetone bath

-

Inert atmosphere setup (Nitrogen or Argon gas line, manifold)

-

Glass syringes and needles

-

Addition funnel

-

Rotary evaporator

-

High-vacuum pump

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Glass column for flash chromatography

-

Büchner funnel and filter flasks

-

pH meter or pH paper

-

NMR Spectrometer (≥400 MHz)

-

Mass Spectrometer (ESI or similar)

-

Chiral HPLC system with a suitable column (e.g., polysaccharide-based)

Detailed Experimental Protocol

Caption: Step-by-step experimental workflow diagram.

Step 1: Synthesis of N-Boc-4-oxoproline methyl ester

-

Esterification: To a solution of (2S,4R)-4-Hydroxy-N-Boc-proline (1.0 eq) in a 1:1 mixture of THF/Methanol at 0 °C, add (Trimethylsilyl)diazomethane (2.0 M in hexanes, 1.2 eq) dropwise until a persistent yellow color is observed. The reaction is typically complete within 30 minutes. Quench excess reagent with a few drops of acetic acid. Concentrate the mixture in vacuo. The crude methyl ester is used directly in the next step.

-

Causality: Esterification of the carboxylic acid prevents it from interfering with the subsequent oxidation and Grignard reactions. (Trimethylsilyl)diazomethane is a mild and effective methylating agent for carboxylic acids.

-

-

Oxidation: In a three-neck flask under an argon atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C. Add anhydrous DMSO (3.0 eq) dropwise, keeping the internal temperature below -65 °C. Stir for 15 minutes. Add a solution of the crude methyl ester from the previous step in anhydrous DCM dropwise. Stir the resulting milky white suspension for 1 hour at -78 °C.

-

Causality: The Swern oxidation is a mild and highly efficient method for oxidizing the secondary alcohol to a ketone without epimerization of the adjacent stereocenter.

-

-

Quench and Workup: Add anhydrous triethylamine (5.0 eq) dropwise and allow the mixture to warm to room temperature over 1 hour. Wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 20-40% Ethyl Acetate in Hexanes) to yield the pure N-Boc-4-oxoproline methyl ester.

Step 2: Diastereoselective Synthesis of (2S,4S)-N-Boc-4-hydroxy-2-methylproline methyl ester

-

Grignard Reaction: Dissolve the ketone from Step 1 (1.0 eq) in anhydrous THF and cool to -78 °C under argon. Add methylmagnesium bromide (1.2 eq, 3.0 M in ether) dropwise. Stir at -78 °C for 2 hours.

-

Causality: The Grignard reaction introduces the methyl group at the C4 position. The stereoselectivity is often modest at this stage, yielding a mixture of diastereomeric tertiary alcohols.

-

-

Stereoselective Reduction: Without workup, add L-Selectride® (1.5 eq, 1.0 M in THF) dropwise to the reaction mixture at -78 °C. Stir for 3 hours, allowing the reaction to proceed.

-

Causality: L-Selectride® is a sterically hindered reducing agent that will selectively reduce the ketone functionality from the less hindered face, establishing the desired (S) stereochemistry at C5 (originally C2 of proline) and the desired (R) stereochemistry at C3 (originally C4 of proline). This step is critical for establishing the final stereochemistry.[3]

-

-

Workup and Purification: Quench the reaction carefully at -78 °C by the slow addition of saturated NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography (30-50% Ethyl Acetate in Hexanes) to isolate the desired diastereomer.

Step 3: Reduction to (3R,5S)-N-Boc-5-methylpyrrolidin-3-ol

-

Ester Reduction: Dissolve the purified ester from Step 2 (1.0 eq) in anhydrous THF and cool to 0 °C. Add lithium borohydride (2.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Causality: LiBH₄ is a potent reducing agent capable of reducing the methyl ester to the primary alcohol without affecting the Boc protecting group.[4]

-

-

Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of water, followed by 1 M NaOH. Stir vigorously for 1 hour. Extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo. The crude product is often pure enough for the next step but can be purified by chromatography if necessary.

Step 4: Deprotection and Hydrochloride Salt Formation

-

Boc Deprotection: Dissolve the Boc-protected alcohol from Step 3 (1.0 eq) in a minimal amount of diethyl ether. Add a solution of HCl in 1,4-dioxane (4.0 M, 3.0 eq) dropwise at 0 °C.

-

Causality: Strong acidic conditions are required to cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the free secondary amine.

-

-

Salt Precipitation: Upon addition of the acid, a white precipitate should form. Stir the suspension at room temperature for 2 hours to ensure complete deprotection and precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the resulting white solid under high vacuum at room temperature for at least 12 hours to yield the final product, (3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride.

Characterization and Data

The identity and purity of the final product must be confirmed by standard analytical techniques.

| Parameter | Expected Value |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| Appearance | White to off-white solid |

| Expected Yield | 40-50% over 4 steps |

| ¹H NMR (400 MHz, D₂O) | Peaks corresponding to methyl, methine, and methylene protons. |

| ¹³C NMR (100 MHz, D₂O) | 5 distinct carbon signals expected. |

| Mass Spec (ESI+) | m/z = 102.09 [M+H]⁺ (for free base) |

| Chiral HPLC | >98% enantiomeric excess (e.e.) |

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the methyl group (doublet), the two methine protons (CH-OH and CH-CH₃), and the diastereotopic methylene protons of the pyrrolidine ring.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show the protonated molecular ion of the free base [M+H]⁺.

-

Chiral HPLC: The enantiomeric purity should be assessed using a suitable chiral stationary phase (CSP).[7][8] The method must be validated to ensure proper separation of the (3R,5S) enantiomer from other potential stereoisomers. Enantiomeric excess (e.e.) is calculated from the integrated peak areas of the enantiomers.[8]

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[9]

-

Reagent Handling:

-

Oxalyl Chloride & DMSO: The Swern oxidation generates dimethyl sulfide, a volatile and foul-smelling byproduct. The reaction should be handled with extreme care in a fume hood.

-

Grignard Reagents & L-Selectride®: These are pyrophoric and/or water-reactive. They must be handled under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe techniques.

-

Lithium Borohydride: Reacts violently with water to produce flammable hydrogen gas.

-

HCl in Dioxane: This is a highly corrosive solution. Avoid inhalation of vapors and contact with skin and eyes.[10][11]

-

-